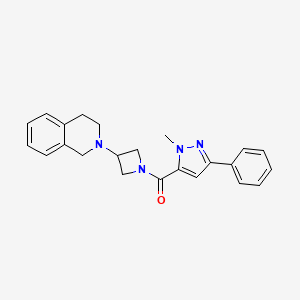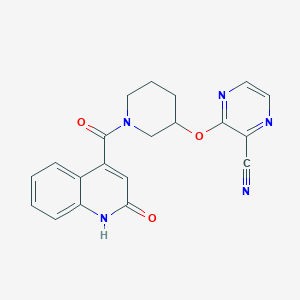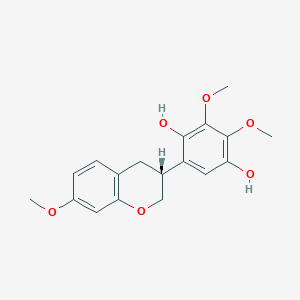
1-(3,4-dichlorophenyl)-1H-pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(3,4-dichlorophenyl)-1H-pyrrole-2-carboxylic acid” likely belongs to the class of organic compounds known as dichlorobenzenes. Dichlorobenzenes are compounds containing a benzene with exactly two chlorine atoms attached to it .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods like the Suzuki-Miyaura coupling . This reaction is a type of cross-coupling reaction, used to form carbon-carbon bonds by coupling boronic acids with organic halides .Molecular Structure Analysis
The molecular structure of this compound would likely consist of a pyrrole ring (a five-membered ring with one nitrogen atom and four carbon atoms) attached to a dichlorophenyl group (a benzene ring with two chlorine atoms attached) and a carboxylic acid group .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds can participate in various types of reactions. For example, compounds with a pyrrole ring can undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, dichlorobenzenes are generally colorless, crystalline solids that are insoluble in water .Scientific Research Applications
Mechanistic Insights into Synthesis
- The Gewald synthesis, a method employed to prepare 2-aminothiophenes, provides mechanistic observations related to compounds structurally related to 1-(3,4-dichlorophenyl)-1H-pyrrole-2-carboxylic acid. In this context, intermediates and by-products formed during the synthesis offer insights into the reaction mechanisms and pathways, enriching the understanding of thiophene synthesis processes (Peet et al., 1986).
Synthesis of Pyrrolo[2,3-b]Pyridine Scaffolds
- Research has also focused on synthesizing new biologically active pyrrolo[2,3-b]pyridine scaffolds, indicating the utility of related 1H-pyrrole derivatives in constructing complex heterocycles. These compounds are characterized and explored for their potential biological activities, demonstrating the versatility of pyrrole derivatives in medicinal chemistry (Sroor, 2019).
Photoluminescent Materials
- The compound also finds applications in the development of photoluminescent materials. Conjugated polymers incorporating pyrrole units, such as this compound, exhibit promising photophysical properties for electronic applications. These materials have been synthesized and characterized, showing potential for use in optoelectronic devices (Beyerlein & Tieke, 2000).
Crystallography and Structural Analysis
- Structural analysis of compounds featuring the pyrrole-2-carboxylic acid motif has provided valuable information on molecular conformations and intermolecular interactions. Crystallographic studies help elucidate the structure-property relationships crucial for designing compounds with desired physical and chemical characteristics (Prayzner et al., 1996).
Antimicrobial Activity
- Additionally, some derivatives of this compound have been explored for their antimicrobial activities. The synthesis and characterization of novel compounds and their evaluation against various microbial strains underscore the potential of pyrrole derivatives in developing new antimicrobial agents (Nural et al., 2018).
Mechanism of Action
Target of Action
Related compounds such as pyrazole derivatives have been known to exhibit diverse pharmacological effects
Mode of Action
It’s worth noting that related compounds, such as pyrazole derivatives, have been shown to interact with their targets in a way that leads to various biological and pharmacological activities .
Safety and Hazards
properties
IUPAC Name |
1-(3,4-dichlorophenyl)pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c12-8-4-3-7(6-9(8)13)14-5-1-2-10(14)11(15)16/h1-6H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECTUVAGYPYDFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-([1,1'-biphenyl]-4-yl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide](/img/structure/B2797312.png)
![(E)-3-(4-chloro-3-nitroanilino)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2797315.png)


![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenoxybenzamide](/img/structure/B2797322.png)

![N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide](/img/structure/B2797324.png)
![2-{(E)-[(3,5-difluorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2797326.png)


![(4S)-2-amino-7-methyl-4-(2-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2797329.png)